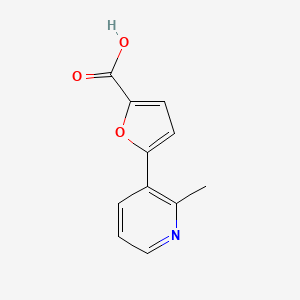

5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid

Description

5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at position 5 with a 2-methylpyridin-3-yl group and a carboxylic acid moiety at position 2. J5 endophytic fungus (e.g., methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate) highlight the pharmacological relevance of furan-carboxylic acid derivatives . Furan derivatives are known for diverse bioactivities, including antimicrobial, cytotoxic, and enzyme inhibitory effects, making them critical scaffolds in drug discovery .

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-(2-methylpyridin-3-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

ACAFLYLNXLWWSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans and pyridines, as well as carboxylic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its potential as a pharmacological agent. Research indicates that derivatives of pyridine and furan compounds often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that similar compounds can act as inhibitors of specific enzymes or receptors involved in disease pathways, making them valuable in drug development.

Case Study:

A study focused on the synthesis of pyridine-furan derivatives demonstrated their efficacy as potential anticancer agents. The research highlighted the ability of these compounds to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid could be a candidate for further pharmacological exploration .

Materials Science

Polymer Development:

5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid can serve as a monomer for developing bio-based polymers. Its furan ring structure allows for polymerization reactions that can lead to the formation of biodegradable plastics. This application is particularly relevant in the context of sustainable materials science, where there is a growing demand for environmentally friendly alternatives to conventional plastics.

Research Insights:

Recent studies have explored the use of furan-based compounds in creating thermosetting resins and coatings. These materials exhibit favorable thermal and mechanical properties, making them suitable for various industrial applications such as automotive and construction sectors .

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Coatings |

| Biodegradability | Yes | Packaging materials |

| Mechanical Strength | Excellent | Structural components |

Environmental Sustainability

Green Chemistry:

The synthesis and application of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid align with principles of green chemistry. Its production from renewable resources, such as biomass, reduces reliance on fossil fuels and minimizes environmental impact.

Sustainable Practices:

Research has indicated that using this compound in polymer synthesis can significantly lower carbon footprints compared to traditional petrochemical-derived materials. The incorporation of furan derivatives into biopolymers enhances their properties while ensuring sustainability .

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents on the aromatic ring significantly impacts physicochemical and biological properties.

Key Insight : Electron-withdrawing groups (e.g., nitro, CF₃) enhance lipophilicity and target binding in antimicrobial applications, while pyridinyl substituents balance polarity and bioavailability .

Heterocyclic Variations

Physicochemical Properties

Solubility and toxicity profiles vary with structural modifications.

Key Insight : Nitrophenyl derivatives exhibit moderate solubility and low toxicity, ideal for in vivo applications .

Biological Activity

5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of furan carboxylic acids, characterized by a furan ring and a carboxylic acid functional group. Its chemical structure can be represented as follows:

- Chemical Formula: C12H11NO3

- Molecular Weight: 219.22 g/mol

Research indicates that 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity: The compound has shown promising results against several bacterial strains. It appears to inhibit bacterial growth by interfering with essential cellular processes, possibly through interactions with DNA gyrase, similar to fluoroquinolone antibiotics .

- Anti-inflammatory Effects: Studies suggest that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-negative bacteria | |

| Anti-inflammatory | Reduces cytokine levels | |

| Cytotoxicity | Moderate cytotoxicity against cancer cell lines |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial activity of 5-(2-Methylpyridin-3-yl)furan-2-carboxylic acid against various strains of bacteria, including E. coli and S. aureus. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In a controlled experiment, the compound was tested on human cell lines exposed to inflammatory stimuli. The results indicated a marked decrease in TNF-alpha and IL-6 levels, highlighting its role in modulating inflammatory responses .

- Cytotoxicity Assessment : The cytotoxic effects were assessed on HeLa and HepG2 cell lines. The compound exhibited IC50 values of 25 µM and 30 µM respectively, indicating moderate cytotoxicity which warrants further investigation into its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.